

Application Notes and Protocols for Alpelisib in Cell Culture Experiments

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Compound of Interest

Compound Name: *Alpelisib*

Cat. No.: *B612111*

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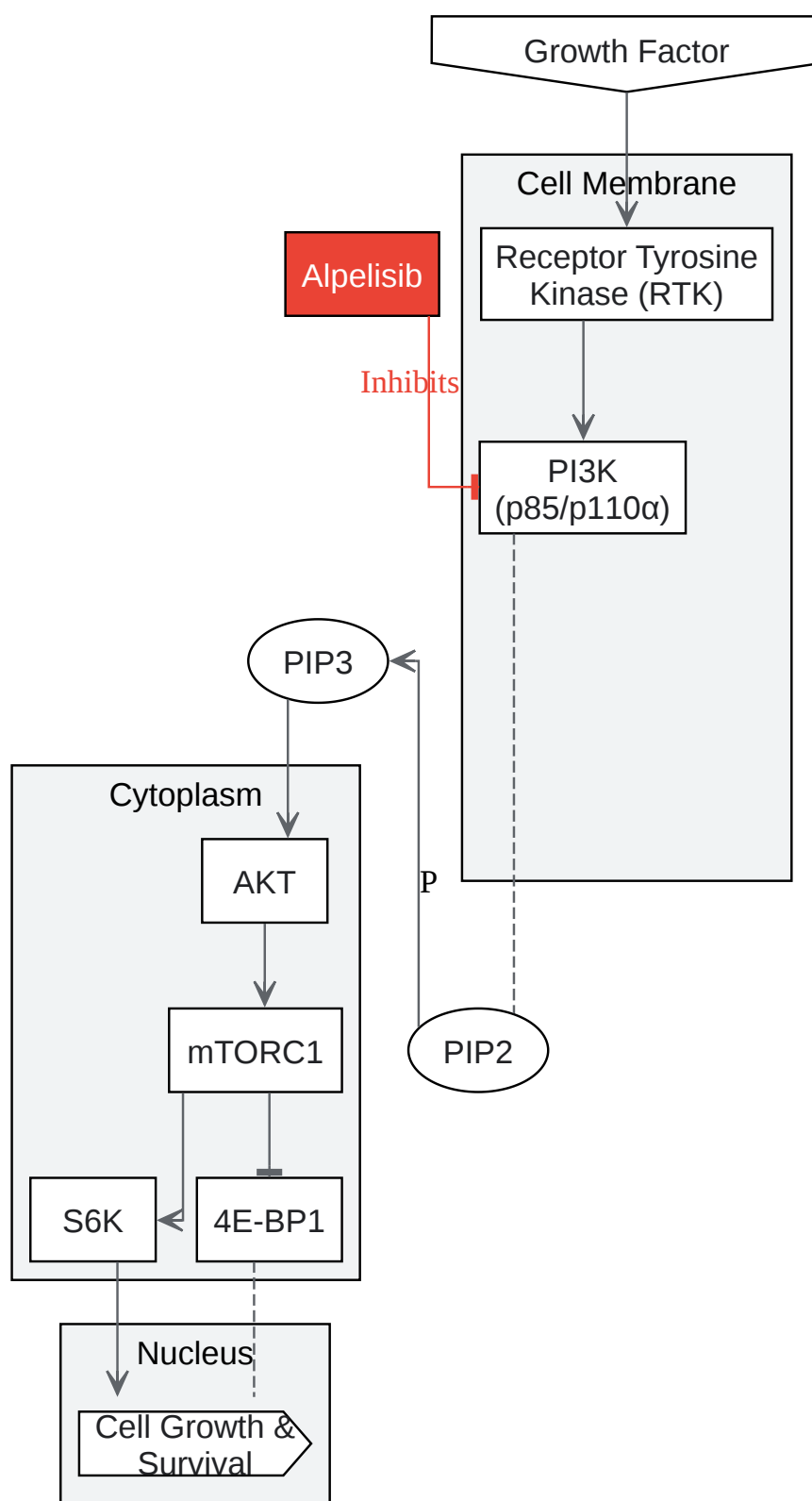
Introduction

Alpelisib, also known as BYL-719, is an orally bioavailable, potent, and selective inhibitor of the alpha-isoform of phosphatidylinositol 3-kinase (PI3K α).^{[1][2][3]} The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.^{[4][5]} Mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit of PI3K, are common in various cancers, leading to the hyperactivation of this pathway.^{[4][6][7]} **Alpelisib** was the first PI3K inhibitor approved for treating breast cancer, specifically for HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.^{[1][8][9]} Its high selectivity for the α -isoform makes it a valuable tool for investigating the role of PI3K α in cancer biology and for preclinical evaluation in appropriate cancer models.^{[10][11]} These application notes provide detailed protocols for the use of **Alpelisib** in cell culture experiments.

Mechanism of Action

Alpelisib selectively inhibits the p110 α catalytic subunit of PI3K, which is encoded by the PIK3CA gene.^{[4][12]} This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as AKT. By blocking this crucial step, **Alpelisib** effectively downregulates the entire PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and increased programmed cell death (apoptosis) in

cancer cells that depend on this pathway for survival.[1][12][13] **Alpelisib** is approximately 50 times more potent against the p110 α isoform than other class I PI3K isoforms (β , γ , δ).[6][10][14] Its efficacy is particularly pronounced in cancer cell lines harboring activating mutations in the PIK3CA gene.[3][5][14]



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Caption: Simplified PI3K/AKT/mTOR signaling pathway and **Alpelisib**'s mechanism of action.

Data Presentation

Table 1: Physicochemical and Solubility Properties of Alpelisib

Property	Value	Source
Synonyms	BYL-719, NVP-BYL719, Piqray	[2] [11] [13] [15]
CAS Number	1217486-61-7	[2] [15]
Molecular Formula	C ₁₉ H ₂₂ F ₃ N ₅ O ₂ S	[2] [15]
Molecular Weight	441.47 g/mol	[2] [15]
Solubility		
DMSO	≥ 83.33 mg/mL (188.76 mM); up to 240 mg/mL (543.64 mM) with sonication	[2] [11] [16]
Ethanol	~2 mg/mL (4.53 mM) with sonication	[2]
Water	Insoluble	[16]
Storage		
Powder	-20°C for up to 3 years	[2]
In Solvent (DMSO)	-80°C for up to 1 year	[2] [16]

Table 2: In Vitro Activity of Alpelisib in Selected Cancer Cell Lines

Cell Line	Cancer Type	PIK3CA Status	IC ₅₀ Value	Incubation Time	Source
PIK3CA-Mutant					
T-47D	Breast Cancer	H1047R	~0.1 - 0.5 μ M	7 days	[17]
MCF-7	Breast Cancer	E545K	0.43 - 0.53 μ M	72 hours / 7 days	[18]
SNU601	Gastric Cancer	Mutant	~2.1 μ M	72 hours	[19]
AGS	Gastric Cancer	Mutant	~5.2 μ M	72 hours	[19]
MKN1	Gastric Cancer	Mutant	~3.9 μ M	72 hours	[19]
JuA1	Canine Hemangiosarcoma	H1047L (heterozygous)	Sensitive	48-72 hours	[14] [20]
JuB4	Canine Hemangiosarcoma	H1047L (homozygous)	Moderately Sensitive	48-72 hours	[14] [20]
PIK3CA-Wild Type					
MDA-MB-231	Breast Cancer	Wild Type	High / Resistant	7 days	[17]
SNU638	Gastric Cancer	Wild Type	> 8.0 μ M	72 hours	[19]
SNU668	Gastric Cancer	Wild Type	> 8.0 μ M	72 hours	[19]
Re21	Canine Hemangiosarcoma	Wild Type	Less Sensitive	48-72 hours	[20]

coma

Note: IC₅₀ values can vary significantly based on the assay method, cell density, and specific experimental conditions. The values presented are for comparative purposes.

Experimental Protocols

Preparation of Alpelisib Stock Solution

Objective: To prepare a high-concentration stock solution of **Alpelisib** for use in cell culture experiments.

Materials:

- **Alpelisib** powder (e.g., Selleck Chemicals, MedChemExpress)
- Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)[[15](#)][[21](#)]
- Sterile microcentrifuge tubes or cryovials
- Vortex mixer and/or sonicator

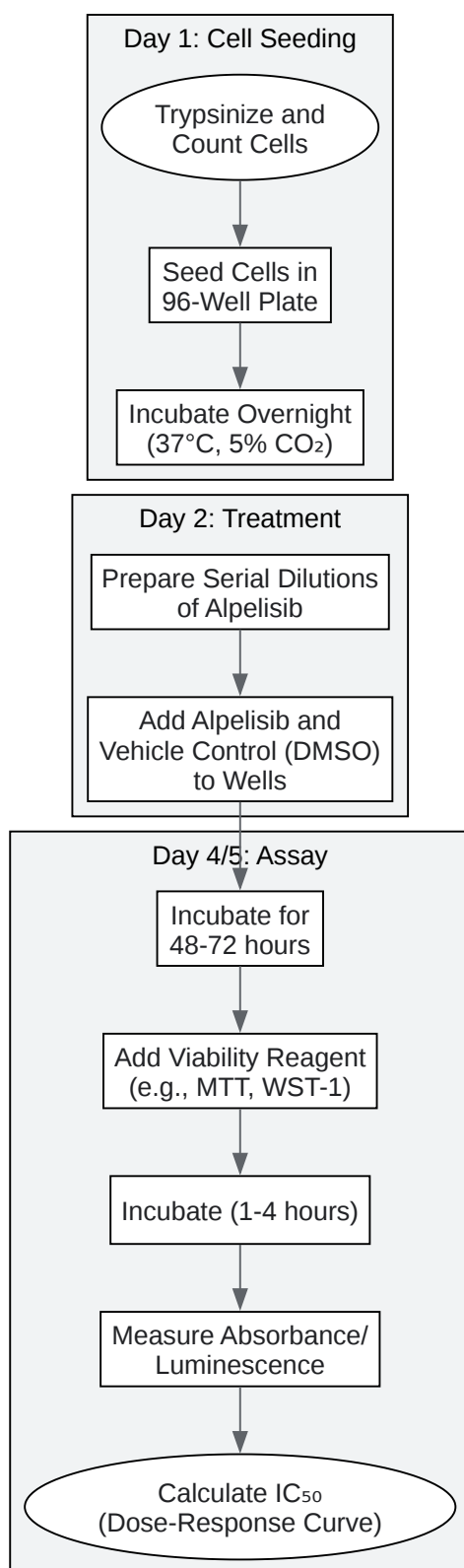
Protocol:

- Safety First: Handle **Alpelisib** powder in a chemical fume hood or a designated containment area. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Calculation: Determine the required mass of **Alpelisib** to achieve a desired stock concentration (e.g., 10 mM or 20 mM). Use the molecular weight (441.47 g/mol) for calculations.
 - Formula: $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (mL)} \times 0.44147$
- Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the **Alpelisib** powder.[[2](#)]

- **Mixing:** Vortex thoroughly to dissolve the powder. If necessary, use a sonicator to aid dissolution, as this is recommended for achieving higher concentrations.[\[2\]](#)
- **Sterilization:** While the DMSO stock is generally considered sterile, it can be filter-sterilized through a 0.22 μm syringe filter if required for sensitive applications.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[\[16\]](#) Store the aliquots at -80°C for long-term stability (up to 1 year).[\[2\]](#)[\[16\]](#)

Cell Viability / Proliferation Assay (MTT or equivalent)

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **Alpelisib** in a specific cell line.



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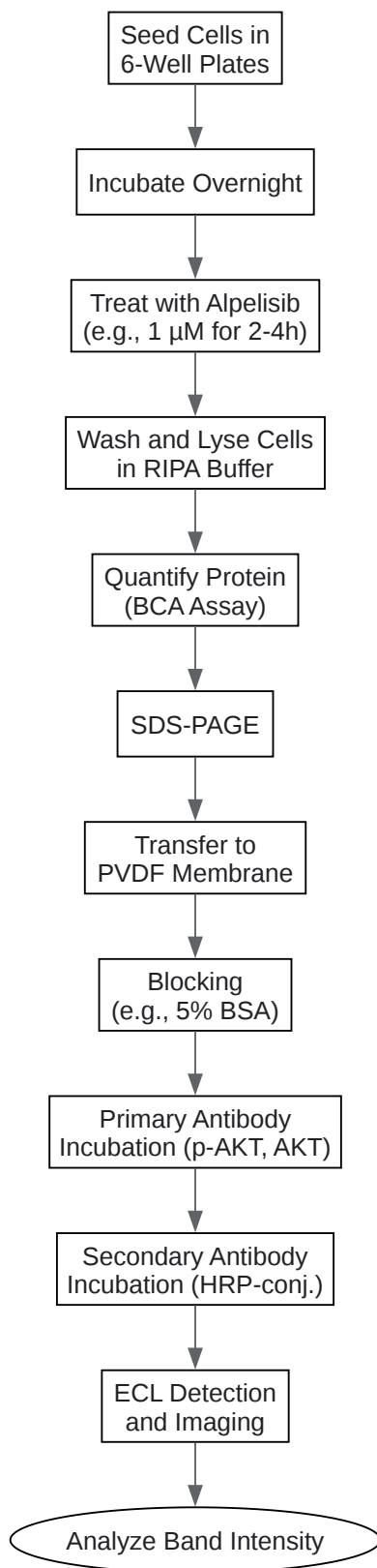
Caption: General workflow for a cell viability assay using **Alpelisib**.

Protocol:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).^[20] Allow cells to adhere and resume proliferation by incubating overnight at 37°C with 5% CO₂.
- **Drug Preparation:** Prepare a series of **Alpelisib** dilutions in complete culture medium from your DMSO stock. A typical concentration range to test is 0.01 µM to 50 µM.^{[20][22]}
- **Vehicle Control:** Prepare a vehicle control containing the highest concentration of DMSO used in the drug dilutions (typically ≤ 0.1%).
- **Treatment:** Remove the old medium from the cells and replace it with the medium containing the various concentrations of **Alpelisib** or the vehicle control.^[20]
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).^[20]
- **Viability Measurement:**
 - Add the viability reagent (e.g., MTT, WST-1, CellTiter-Glo) to each well according to the manufacturer's instructions.
 - Incubate for the recommended time (typically 1-4 hours).
 - Measure the absorbance or luminescence using a plate reader.
- **Data Analysis:**
 - Normalize the readings to the vehicle control wells (representing 100% viability).
 - Plot the normalized viability (%) against the logarithm of the **Alpelisib** concentration.
 - Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.^[19]

Western Blotting for PI3K Pathway Inhibition

Objective: To confirm the on-target effect of **Alpelisib** by measuring the phosphorylation status of key downstream proteins like AKT and S6.



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Caption: Experimental workflow for Western Blot analysis of PI3K pathway inhibition.

Protocol:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with an effective concentration of **Alpelisib** (e.g., 1-5 μ M, determined from viability assays) or DMSO for a short duration (e.g., 2, 4, or 24 hours) to observe changes in signaling.^[2]
- **Cell Lysis:**
 - Place the plate on ice and wash cells twice with ice-cold PBS.
 - Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
 - Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE:** Normalize protein amounts for all samples, add Laemmli buffer, boil for 5 minutes, and load equal amounts of protein onto a polyacrylamide gel. Run the gel to separate proteins by size.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.^[23]
- **Blocking:** Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Antibody Incubation:**

- Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6, total S6, and a loading control like β -actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[\[23\]](#) A decrease in the ratio of phosphorylated protein to total protein in **Alpelisib**-treated samples indicates successful pathway inhibition.[\[14\]](#)[\[24\]](#)

Table 3: Recommended Primary Antibodies for Western Blotting

Target Protein	Purpose
Phospho-AKT (Ser473)	Measures direct downstream effect of PI3K inhibition
Total AKT	Normalization control for Phospho-AKT
Phospho-S6 Ribosomal Protein	Measures downstream mTORC1 pathway activity
Total S6 Ribosomal Protein	Normalization control for Phospho-S6
β -Actin or GAPDH	Loading control to ensure equal protein loading

Troubleshooting and Considerations

- Cell Line Authentication: Always use authenticated cell lines and regularly test for mycoplasma contamination to ensure reproducible results.[\[24\]](#)
- Drug Solubility: **Alpelisib** is poorly soluble in aqueous solutions. Ensure it is fully dissolved in DMSO before diluting in culture medium. If precipitation is observed in the medium, consider

using a lower concentration or adding a small amount of a surfactant like Tween-80, though this may affect cell behavior.

- Vehicle Control: The concentration of DMSO in the final culture medium should be kept constant across all treatments and should not exceed a level toxic to the cells (typically <0.5%, ideally $\leq 0.1\%$).
- Off-Target Effects: While **Alpelisib** is highly selective for PI3K α , at very high concentrations, it may inhibit other PI3K isoforms (β , γ , δ).^{[2][11]} Interpret results from high-dose experiments with caution.
- Hyperglycemia: In clinical use, **Alpelisib** is known to cause hyperglycemia.^{[9][25][26]} While not a direct factor in standard cell culture, this is a critical consideration for in vivo studies and highlights the drug's systemic effects on glucose metabolism.^[5]

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